2-(2,3-Dibromo-4-chlorobutyl)-1,1-dioxo-1,2-benzothiazol-3-one
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Description
2-(2,3-Dibromo-4-chlorobutyl)-1,1-dioxo-1,2-benzothiazol-3-one is a useful research compound. Its molecular formula is C11H10Br2ClNO3S and its molecular weight is 431.52. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis
Research into heterocyclic compounds, especially those containing nitrogen and sulfur like benzothiazoles, has shown their importance in various fields including medicinal chemistry and materials science. For example, heterocyclizations of functionalized heterocumulenes with dinucleophiles have been explored to produce benzothiazolyl derivatives, showcasing methods for synthesizing complex molecules with potential pharmacological properties (M. Vovk et al., 2003).
Pharmacological Evaluation
Compounds within the benzothiazole family have been synthesized and evaluated for their antibacterial and antifungal activities. For instance, nitrogen and sulfur containing heterocyclic compounds have shown promising results against various bacterial and fungal strains (K. Mistry & K. R. Desai, 2006). This suggests that similar structures could be synthesized and tested for pharmacological applications, including as potential antibiotics or antifungal agents.
Antimicrobial Activity
Novel synthetic routes to benzothiazole derivatives have been explored, leading to compounds with significant antimicrobial activity. For example, the synthesis of pyrazolinones and pyrazoles having a benzothiazole moiety has been linked to promising antimicrobial properties (M. Amir et al., 2012). These findings indicate that structurally related compounds may also exhibit useful biological activities, suggesting a potential area of research for the compound of interest.
Anti-oxidant and Anti-bacterial Activities
The synthesis of benzothiazole derivatives has also been associated with notable anti-oxidant and anti-bacterial activities. A study on N'-arylmethylidene-2-(3, 4-dimethyl-5, 5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl) acetohydrazides demonstrated these properties, highlighting the potential for similar compounds to serve as leads in the development of new therapeutic agents (Matloob Ahmad et al., 2010).
Properties
IUPAC Name |
2-(2,3-dibromo-4-chlorobutyl)-1,1-dioxo-1,2-benzothiazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Br2ClNO3S/c12-8(5-14)9(13)6-15-11(16)7-3-1-2-4-10(7)19(15,17)18/h1-4,8-9H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNUPMQBUXFKQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(C(CCl)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Br2ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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